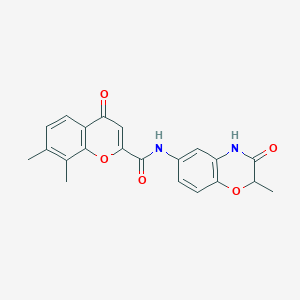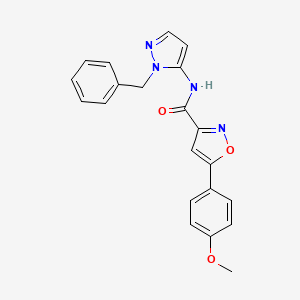![molecular formula C23H29N5O2 B4503903 1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione](/img/structure/B4503903.png)
1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione
Descripción general
Descripción
1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione is a complex organic compound that features both phenyl and pyridyl groups attached to piperazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperazine Rings: Starting with the synthesis of piperazine derivatives, such as 4-phenylpiperazine and 4-(2-pyridyl)piperazine.
Coupling Reactions: These derivatives are then coupled with a butanedione precursor under controlled conditions, possibly using catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Synthesis: Utilizing batch reactors to handle the multi-step synthesis.
Purification Processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione can be used as a building block for synthesizing more complex molecules.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties, such as acting as a ligand for certain receptors.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism by which 1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione exerts its effects would depend on its specific interactions with molecular targets. Typically, compounds with piperazine rings can interact with neurotransmitter receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Phenylpiperazino)-4-(2-pyridyl)piperazine: A simpler analog with one piperazine ring.
4-Phenylpiperazine: A basic structure that forms part of the compound.
4-(2-Pyridyl)piperazine: Another component of the compound.
Uniqueness
1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione is unique due to its dual piperazine structure, which may confer distinct chemical and biological properties compared to simpler analogs.
Propiedades
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)butane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c29-22(27-16-12-25(13-17-27)20-6-2-1-3-7-20)9-10-23(30)28-18-14-26(15-19-28)21-8-4-5-11-24-21/h1-8,11H,9-10,12-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUQFVYVZAFRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-chlorobenzyl)-3-piperidinyl]-4-pentenamide](/img/structure/B4503828.png)
![4-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B4503836.png)
![N-(3-fluorobenzyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4503844.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4503872.png)
![2,2-dimethyl-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4503876.png)
![2-(4-chlorophenyl)-N-[phenyl(pyridin-3-yl)methyl]acetamide](/img/structure/B4503877.png)

![4-{6-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4503899.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B4503911.png)
![8-methoxy-11b-methyl-2-phenyl-5,6,11,11b-tetrahydro-1H-imidazo[5,1-a]beta-carboline-1,3(2H)-dione](/img/structure/B4503916.png)
![3-{[2-(3,5-dimethylphenoxy)propanoyl]amino}-2-methylbenzamide](/img/structure/B4503924.png)
